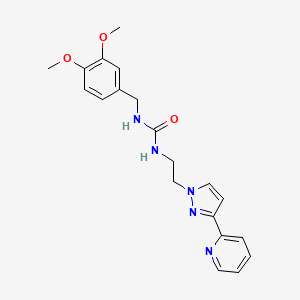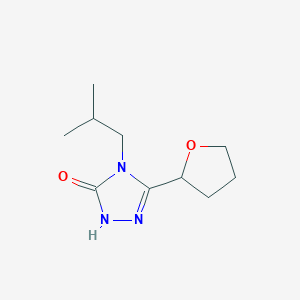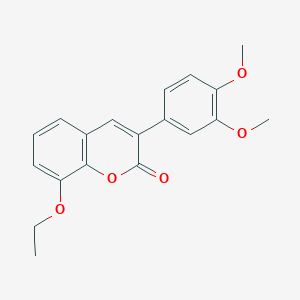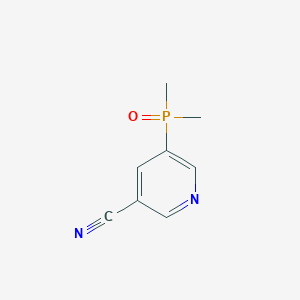
5-(Dimethylphosphoryl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antiprotozoal Activity
Research by Ismail et al. (2003) focused on the synthesis of compounds related to 5-(Dimethylphosphoryl)nicotinonitrile and their antiprotozoal activity. These compounds showed promising results against Trypanosoma and Plasmodium species, making them relevant in the study of treatments for diseases like sleeping sickness and malaria (Ismail et al., 2003).
Synthesis and Biological Evaluation
Challa et al. (2021) explored the synthesis of nicotinonitrile derivatives, including those related to this compound, and evaluated their potential as inhibitors of SIRT1, a protein involved in cellular processes. This research has implications for understanding and possibly treating various health conditions (Challa et al., 2021).
Corrosion Inhibition
A study by Fouda et al. (2020) investigated derivatives of this compound as corrosion inhibitors. This research provides insights into potential applications in protecting materials against corrosion, particularly in acidic environments (Fouda et al., 2020).
Bronchodilation Properties
Soliman et al. (2017) explored the bronchodilation properties of nicotinonitrile containing-compounds. These findings are significant in the context of respiratory treatments, offering potential therapeutic applications for respiratory conditions (Soliman et al., 2017).
Spectroscopic Studies
Ismail et al. (2020) conducted spectroscopic studies of derivatives of this compound, contributing to a deeper understanding of the chemical properties and potential applications of these compounds in various scientific domains (Ismail et al., 2020).
Antioxidant Evaluation
Gouda et al. (2016) evaluated the antioxidant properties of some nicotinonitriles, including derivatives of this compound. Their research adds to the understanding of these compounds in preventing oxidative stress-related damage in biological systems (Gouda et al., 2016).
Synthetic Methods
Research by Iwai et al. (2022) and Salem et al. (2018) provided insights into the synthetic methods for producing compounds like this compound. This is critical for the development of more efficient and scalable production techniques (Iwai et al., 2022); (Salem et al., 2018).
Catalysis and Chemical Reactions
Andersson et al. (1986) and Coppola et al. (1981) studied the role of this compound in catalysis and chemical reactions, which is vital for industrial and chemical process applications (Andersson et al., 1986); (Coppola et al., 1981).
Mecanismo De Acción
Target of Action
Nitrile-containing pharmaceuticals have been found to enhance binding affinity to their targets . For instance, trisubstituted nicotinonitrile derivatives have been discovered as novel human GCN5 inhibitors .
Mode of Action
Nitrile-containing pharmaceuticals are known to improve the pharmacokinetic profile of parent drugs and reduce drug resistance .
Biochemical Pathways
A prebiotic pathway to nicotinamide adenine dinucleotide (nad+) has been presented under prebiotic conditions starting with ammonia, cyanoacetaldehyde, prop-2-ynal, and sugar-forming precursors, yielding in situ the nicotinamide riboside .
Pharmacokinetics
It is known that the incorporation of a nitrile group into lead compounds can improve the pharmacokinetic profile of parent drugs .
Result of Action
Nitrile-containing pharmaceuticals have been approved by the fda for the management of a broad range of clinical conditions .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry, at 2-8°c .
Propiedades
IUPAC Name |
5-dimethylphosphorylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N2OP/c1-12(2,11)8-3-7(4-9)5-10-6-8/h3,5-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWNSKPGTZVYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=CC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B2865615.png)
![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2865616.png)

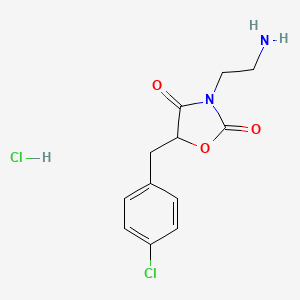
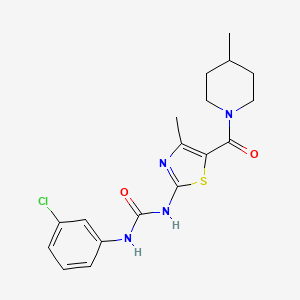

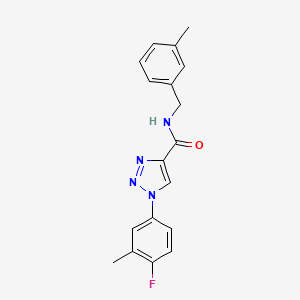

![tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2865627.png)

![4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid](/img/no-structure.png)
